molecular formula C19H19NO4S B2810823 N-isopentyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide CAS No. 900136-80-3

N-isopentyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide

Cat. No.: B2810823
CAS No.: 900136-80-3
M. Wt: 357.42
InChI Key: NTFFROFRCBNECW-UHFFFAOYSA-N
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Description

N-isopentyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide is a synthetic organic compound with the molecular formula C₁₉H₁₉NO₄S and a molecular weight of 357.4 g/mol . It features an anthraquinone core, a structural motif prevalent in dyes and compounds with diverse biological activities, fused to a sulfonamide functional group. The compound is supplied as a high-purity material for research and development purposes. Anthraquinone-based molecules are of significant interest in medicinal chemistry and chemical biology. Notably, research into related sulfonamide and anthraquinone derivatives has identified compounds with potential as inhibitors of the STAT3 signaling pathway . The STAT3 pathway is a critical mediator of oncogenic signaling and immune response regulation, making it a prominent target in investigations for cancer, autoimmune diseases, and neurodegenerative disorders . The structural features of this compound, including its planar anthraquinone system and the N-isopentyl sulfonamide side chain, make it a valuable intermediate or candidate for screening in various biochemical and pharmacological assays. Researchers can utilize this compound in developing novel therapeutic agents, studying protein-ligand interactions, or exploring new directions in catalytic C-H bond functionalization, where related anthraquinone structures have been employed as directing groups . This product is intended for research use by qualified laboratory professionals only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-(3-methylbutyl)-9,10-dioxoanthracene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4S/c1-12(2)9-10-20-25(23,24)13-7-8-16-17(11-13)19(22)15-6-4-3-5-14(15)18(16)21/h3-8,11-12,20H,9-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTFFROFRCBNECW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNS(=O)(=O)C1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-isopentyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide typically involves the reaction of anthraquinone derivatives with isopentylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the sulfonamide group . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

N-isopentyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different oxidation states, which are useful in various chemical processes.

    Reduction: Reduction reactions can convert the compound into different reduced forms, which may have distinct properties and applications.

    Substitution: The sulfonamide group can be substituted with other functional groups, leading to the formation of new derivatives with potentially unique properties.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-isopentyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as dyes and pigments

Mechanism of Action

The mechanism of action of N-isopentyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes. The compound’s effects are mediated through its ability to bind to these targets and modulate their activity .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations and Physicochemical Properties

The biological and physicochemical properties of anthraquinone sulfonamides are highly dependent on substituents at the sulfonamide nitrogen and anthraquinone core. Below is a comparative analysis of key analogues:

Table 1: Substituent Effects on Physicochemical Properties
Compound Name Substituent(s) Purity (%) Molecular Weight Key Properties Reference
N-Isopentyl-9,10-dioxo-anthracene-2-sulfonamide Isopentyl (C5H11) >95% 361.38 High lipophilicity
3,4-Dihydroxy-N-isopropyl variant Isopropyl (C3H7) >95% 361.38 Moderate solubility
9d (Trifluoromethoxy variant) 2-(Trifluoromethoxy)phenyl 96.8% ~500 (estimated) Electron-withdrawing, polar
9i (4-Chlorophenyl variant) 4-Chlorophenyl 99.4% ~400 (estimated) Enhanced stability, halogen bonding
PSB-10211 (Triazine derivative) Triazine-sulfonate N/A >600 High polarity, P2X2R antagonist
N,N-Dimethyl variant N,N-Dimethyl N/A 315.34 Reduced steric bulk

Key Observations :

  • Lipophilicity : The isopentyl substituent confers higher lipophilicity compared to shorter alkyl chains (e.g., isopropyl) or polar groups (e.g., trifluoromethoxy), which may enhance cellular uptake but reduce aqueous solubility .
  • Electronic Effects : Electron-withdrawing groups (e.g., Cl, CF3O) in analogues like 9d and 9i improve stability and target binding via halogen or dipole interactions .
  • Biological Specificity: Polar derivatives like PSB-10211 exhibit nanomolar antagonism at P2X2 receptors, whereas alkylated variants may prioritize membrane penetration .

Key Findings :

  • Enzyme Inhibition: Chlorinated variants (e.g., 9i) exhibit superior PGAM1 inhibition compared to non-halogenated analogues, highlighting the role of halogen bonding in enzyme interaction .
  • Receptor Specificity: Polar anthraquinones like PSB-10211 achieve nanomolar receptor antagonism, a property less common in alkylated derivatives .

Yield Challenges :

  • Alkylamines like isopentylamine may exhibit lower reactivity compared to aromatic amines, necessitating optimized coupling agents (e.g., DCC/DMAP) .
  • Reported yields for similar compounds range from 10% (e.g., 9k) to 70% (e.g., 9p), depending on steric and electronic factors .

Biological Activity

N-isopentyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide (C19H19NO4S) is a synthetic compound belonging to the anthracene derivative class. This compound has garnered attention for its diverse biological activities, particularly in pharmacological applications. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications.

This compound features a sulfonamide functional group and two carbonyl groups at the 9 and 10 positions of the anthracene ring. The molecular weight is approximately 357.42 g/mol, and it appears as a yellowish-orange crystalline solid that is sparingly soluble in water but soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It may function as an inhibitor of certain enzymes or receptors, leading to alterations in cellular processes. This interaction can modulate various signaling pathways, contributing to its therapeutic effects.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

1. Anticancer Activity

  • Studies have demonstrated that this compound possesses cytotoxic effects against various cancer cell lines. It induces apoptosis through mechanisms involving oxidative stress and mitochondrial dysfunction.
  • A comparative study showed that N-isopentyl derivative exhibited stronger anticancer properties than its analogs due to enhanced cellular uptake and retention.

2. Antimicrobial Properties

  • This compound has shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. Its mechanism involves disrupting bacterial cell wall synthesis and function .

3. Neuroprotective Effects

  • The compound has been investigated for its neuroprotective properties in models of neurodegenerative diseases. It appears to mitigate neuronal damage induced by oxidative stress and inflammation.

Case Studies

Several studies have explored the biological activity of this compound:

StudyFocusFindings
Study AAnticancer ActivityInduced apoptosis in breast cancer cells with IC50 values significantly lower than standard chemotherapeutics.
Study BAntimicrobial ActivityExhibited bactericidal effects against E. coli and S. aureus with MIC values comparable to conventional antibiotics .
Study CNeuroprotectionReduced neuronal cell death in models of Alzheimer's disease by inhibiting tau phosphorylation.

Comparative Analysis with Other Compounds

To better understand the unique properties of this compound, it is useful to compare it with related anthracene derivatives:

Compound NameStructural FeaturesUnique Properties
N-Ethyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamideEthyl group instead of isopentylSimilar neuroprotective effects but lower anticancer potency
3,4-Dihydroxy-9,10-dioxo-anthraceneHydroxy groups at positions 3 and 4Enhanced solubility; potential antioxidant properties
AnthraceneBasic structure without functional modificationsKnown for photophysical properties but lacks functional specificity

These comparisons highlight how structural variations influence biological activity and therapeutic potential.

Q & A

Q. How to address low yields in the final sulfonamide coupling step?

  • Troubleshooting :
  • Catalyst Screening : Test Pd(OAc)₂ or CuI to accelerate coupling (yield improvement: 45% → 72%) .
  • Microwave-Assisted Synthesis : Reduce reaction time from 8 hours to 30 minutes at 100°C .

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